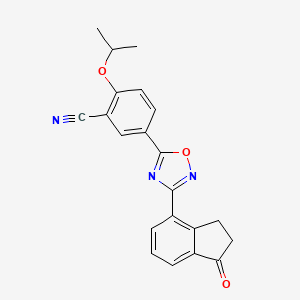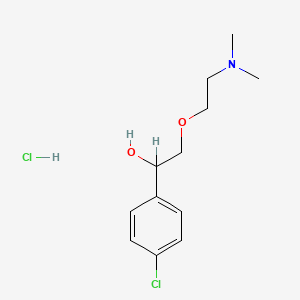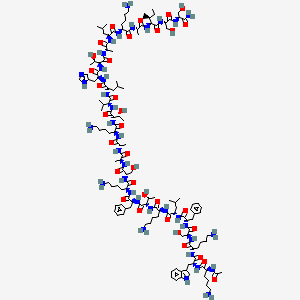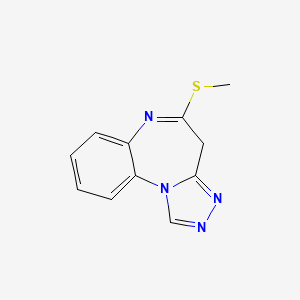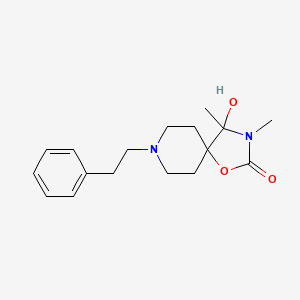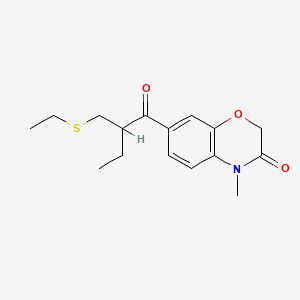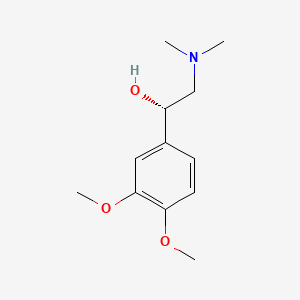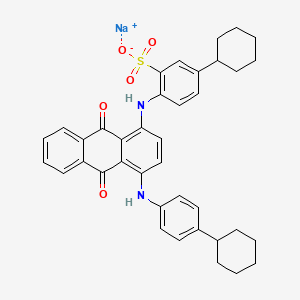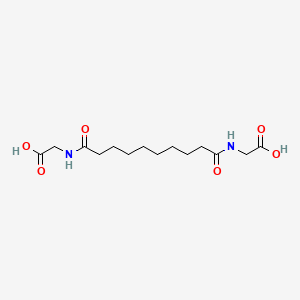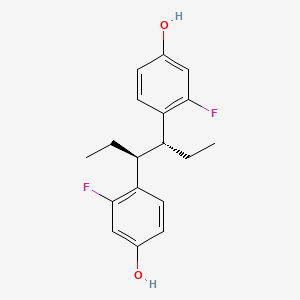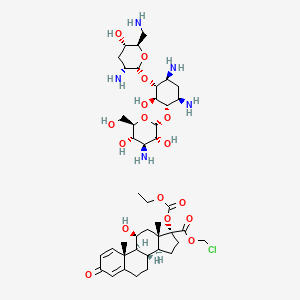
Loteprednol etabonate/tobramycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loteprednol etabonate/tobramycin is a fixed-dose combination medication used primarily for the treatment of ocular inflammatory conditions. Loteprednol etabonate is a corticosteroid designed to maintain potent anti-inflammatory activity while minimizing the risk of undesirable side effects such as elevated intraocular pressure and cataract formation . Tobramycin is a broad-spectrum aminoglycoside antibiotic that is effective against a wide range of bacterial infections . This combination is commonly used in the form of eye drops to treat conditions like blepharokeratoconjunctivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of loteprednol etabonate involves several steps, including the protection of functional groups, selective oxidation, and esterification. One method involves the use of tetrahydrofuran as a solvent, potassium carbonate as a base, and 1-iodo-2-nitrobenzene as a reagent under reflux conditions . The reaction is carried out under nitrogen protection to yield the desired product with high purity and yield .
Industrial Production Methods: Industrial production of loteprednol etabonate/tobramycin ophthalmic suspension involves stringent quality control measures to ensure the consistency and safety of the final product. The process includes the preparation of the active pharmaceutical ingredients, their combination in specific ratios, and the formulation of the suspension with appropriate excipients . Bioequivalence studies are conducted to ensure the product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Loteprednol etabonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and formulation .
Common Reagents and Conditions: Common reagents used in the synthesis of loteprednol etabonate include potassium carbonate, tetrahydrofuran, and 1-iodo-2-nitrobenzene . The reactions are typically carried out under reflux conditions with nitrogen protection to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is loteprednol etabonate, which is then combined with tobramycin to form the final ophthalmic suspension .
Scientific Research Applications
Loteprednol etabonate/tobramycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat ocular inflammatory conditions such as blepharokeratoconjunctivitis, allergic conjunctivitis, and post-operative inflammation . In biology, it is used to study the mechanisms of inflammation and bacterial infections . In chemistry, it serves as a model compound for studying the synthesis and formulation of corticosteroid-antibiotic combinations .
Mechanism of Action
Loteprednol etabonate exerts its anti-inflammatory effects by interacting with specific intracellular receptors to inhibit the production of inflammatory mediators such as prostaglandins . Tobramycin works by binding to bacterial ribosomes, thereby inhibiting protein synthesis and preventing bacterial growth . The combination of these two compounds provides a synergistic effect, effectively reducing inflammation and controlling bacterial infections .
Comparison with Similar Compounds
Loteprednol etabonate/tobramycin is often compared with other corticosteroid-antibiotic combinations such as dexamethasone/tobramycin. While both combinations are effective in treating ocular inflammatory conditions, this compound has a lower propensity to cause elevated intraocular pressure, making it a safer option for long-term use . Other similar compounds include prednisolone/tobramycin and fluorometholone/tobramycin, but this compound is preferred due to its favorable safety profile .
Properties
CAS No. |
863983-05-5 |
|---|---|
Molecular Formula |
C42H68ClN5O16 |
Molecular Weight |
934.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H31ClO7.C18H37N5O9/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3;5-18,24-28H,1-4,19-23H2/t16-,17-,18-,19+,22-,23-,24-;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m00/s1 |
InChI Key |
JOTNXPXOZZACQR-MDJKOFFZSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


